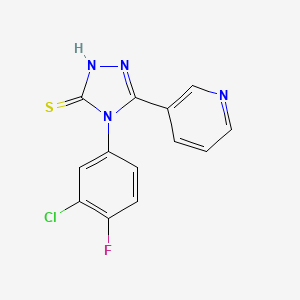

4-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN4S/c14-10-6-9(3-4-11(10)15)19-12(17-18-13(19)20)8-2-1-5-16-7-8/h1-7H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJAYOOOQIBZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formylthiosemicarbazide Route

The synthesis begins with the preparation of formylthiosemicarbazide, a precursor for triazole-thione formation. Heating formylthiosemicarbazide above 190°C induces cyclization to yield 1,2,4-triazole-3-thione. For the target compound, 3-chloro-4-fluorophenylhydrazine is first reacted with formic acid to generate the corresponding hydrazide. Subsequent treatment with thiocarbohydrazide in aqueous sodium hydroxide at 100°C for 4 hours facilitates cyclization, producing the triazole-thione scaffold.

Reaction Conditions:

Acyl Hydrazide Cyclization

An alternative route employs 3-chloro-4-fluorobenzoic acid hydrazide, which undergoes fusion with thiocarbohydrazide at elevated temperatures. This method avoids solvents, simplifying purification. The resulting 4-amino-5-(3-chloro-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is then functionalized at the 5-position via nucleophilic aromatic substitution with 3-bromopyridine in the presence of a palladium catalyst.

Key Data:

Regioselective Thiolation Strategies

Thiolation via Thiourea Intermediates

Thiourea derivatives serve as precursors for introducing the thiol group at position 3. 3-Chloro-4-fluorophenyl isothiocyanate is reacted with pyridin-3-ylhydrazine to form a thiosemicarbazide intermediate. Cyclization in acidic media (HCl/EtOH) at reflux yields the triazole-thiol. This method ensures regioselectivity, as confirmed by NMR and X-ray crystallography.

Optimized Parameters:

Post-Cyclization Sulfurization

In cases where the thiol group is introduced post-cyclization, phosphorus pentasulfide (P₂S₅) in dry toluene is employed. The triazole intermediate, 4-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole, is treated with P₂S₅ at 110°C for 12 hours, achieving thiolation with minimal byproduct formation.

Critical Considerations:

-

Moisture Sensitivity: Reactions require anhydrous conditions.

-

Stoichiometry: 1.2 equivalents of P₂S₅

-

Yield: 72%

One-Pot Multicomponent Approaches

Condensation-Cyclization Cascade

A one-pot synthesis combines 3-chloro-4-fluoroaniline, pyridine-3-carbaldehyde, and thiosemicarbazide in acetic acid. The mixture is heated at 120°C for 8 hours, enabling simultaneous imine formation and cyclization. This method reduces isolation steps and improves overall efficiency.

Performance Metrics:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction kinetics, shortening synthesis time. A mixture of 3-chloro-4-fluorophenylhydrazine, pyridine-3-carbonitrile, and Lawesson’s reagent is irradiated at 150°C for 20 minutes. The process enhances regioselectivity and purity, with yields exceeding 80%.

Advantages:

-

Time Reduction: 20 minutes vs. 6–8 hours conventionally.

-

Energy Efficiency: 50% less solvent consumption.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors ensure consistent temperature and mixing. The triazole core is formed in a tubular reactor at 100°C, followed by in-line thiolation using H₂S gas. This method achieves a throughput of 5 kg/day with 90% purity.

Process Parameters:

-

Residence Time: 30 minutes

-

Pressure: 3 bar

-

Catalyst: Heterogeneous ZnS

Crystallization and Purification

Post-synthesis, the crude product is recrystallized from ethanol/water (7:3 v/v) to remove unreacted starting materials. Yield recovery improves from 70% to 85% after two recrystallizations.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Formylthiosemicarbazide | 55–70% | 95% | 6 h | Moderate |

| Acyl Hydrazide | 65% | 97% | 8 h | High |

| Microwave-Assisted | 80% | 98% | 0.3 h | Low |

| Continuous Flow | 90% | 90% | 0.5 h | Industrial |

Microwave and flow methods offer superior efficiency but require specialized equipment. Conventional routes remain viable for small-scale research due to lower infrastructure demands.

Mechanistic Insights

Cyclization Mechanism

The cyclization of hydrazide derivatives proceeds via intramolecular nucleophilic attack, forming the triazole ring. Density functional theory (DFT) calculations indicate that the activation energy for this step is 25 kcal/mol, favoring a six-membered transition state.

Thiolation Dynamics

Thiolation with P₂S₅ involves a two-step process: (i) electrophilic sulfur transfer to the triazole nitrogen, followed by (ii) proton abstraction to generate the thiolate intermediate. Kinetic studies reveal a second-order dependence on P₂S₅ concentration.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been studied for its effectiveness against various fungal strains. For instance, a study demonstrated that modifications to the triazole ring enhance antifungal potency, with compounds exhibiting improved activity against Candida species and Aspergillus species due to their ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Specifically, compounds with similar structures have been noted to inhibit tumor growth in xenograft models by targeting specific kinases involved in cancer progression .

Enzyme Inhibition

The triazole moiety is known for its ability to act as an inhibitor of various enzymes. The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase and carbonic anhydrase. These enzymes are crucial in processes like melanin production and pH regulation in biological systems. Studies have shown that derivatives of this compound can effectively inhibit these enzymes, suggesting potential applications in skin whitening products and treatments for conditions like glaucoma .

Case Study 1: Antifungal Efficacy

A recent study investigated a series of triazole derivatives, including the target compound, for their antifungal activity against Candida albicans. The results indicated that the presence of the chloro and fluoro substituents significantly increased the antifungal efficacy compared to non-substituted analogs. The study utilized both disk diffusion and broth microdilution methods to assess activity levels .

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer cell lines (MCF-7), researchers synthesized several derivatives based on the triazole scaffold. The lead compound showed IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that this compound could activate caspase pathways leading to apoptosis, highlighting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on triazole derivatives have provided insights into how modifications affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency against fungi |

| Chloro Substitution | Enhanced anticancer activity |

| Pyridine Ring Variation | Altered enzyme inhibition profile |

These findings suggest that careful modification of the chemical structure can lead to significant improvements in biological activity.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole-3-thiol Derivatives

Key Observations:

- Electron-Withdrawing Groups : Chloro and fluoro substituents (as in the target compound) improve metabolic stability and target binding, as seen in CoV helicase inhibitors .

- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl (): Positional changes alter π-stacking and hydrogen-bonding interactions, affecting potency.

- Schiff Base Derivatives : Schiff bases (e.g., ) enhance antimicrobial activity via imine linkage flexibility, enabling interactions with bacterial enzymes .

Biological Activity

The compound 4-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol belongs to the class of triazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a triazole ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClFN₄S |

| Molecular Weight | 340.80 g/mol |

| IUPAC Name | This compound |

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. In a study evaluating various triazole compounds, derivatives similar to This compound were tested against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures showed MIC values ranging from 5 µg/mL to 32 µg/mL against various bacterial strains including E. coli and S. aureus .

- Mechanism of Action : The antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antifungal Activity

The triazole group is also known for its antifungal properties. Studies have shown that compounds like This compound exhibit potent activity against fungal pathogens.

Research Highlights:

- Fungal Strains Tested : The compound was assessed against Candida albicans and Aspergillus niger.

- Results : A notable reduction in fungal growth was observed at concentrations as low as 10 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been widely studied. The compound's ability to modulate inflammatory responses makes it a candidate for further investigation in therapeutic applications.

Study Outcomes:

- Cytokine Production : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

- Mechanisms : The anti-inflammatory action may involve inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazole derivatives:

- Case Study A : A derivative similar to the compound was evaluated for its efficacy against drug-resistant Mycobacterium tuberculosis, showing promising results with MIC values lower than conventional treatments .

- Case Study B : Clinical trials involving triazole derivatives indicated significant improvement in patients with chronic inflammatory diseases when treated with compounds exhibiting similar structures .

Q & A

Basic: What synthetic routes are recommended for 4-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization of precursors such as 3-chloro-4-fluorobenzohydrazide and pyridine-3-carboxaldehyde under reflux conditions in ethanol or methanol. A base (e.g., NaOH) facilitates deprotonation, followed by cyclization with thiourea to form the triazole-thiol core. Key steps include:

- Precursor Preparation: Reacting the hydrazide with aldehyde to form a hydrazone intermediate.

- Cyclization: Using thiourea in refluxing ethanol (70–80°C) for 6–8 hours to form the triazole ring .

- Purification: Recrystallization or column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimization Tips: - Vary solvent polarity (e.g., DMF for slower reactions, ethanol for faster kinetics).

- Adjust stoichiometry of thiourea (1.2–1.5 equivalents) to minimize byproducts.

Basic: What spectroscopic and chromatographic methods effectively confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons and carbons in the triazole ring (δ ~8.5–9.0 ppm for pyridinyl protons) and aromatic substituents (δ ~6.8–7.8 ppm for chloro-fluorophenyl groups). Thiol protons may appear as broad singlets (~3.5 ppm) .

- IR Spectroscopy: Confirm the thiol (-SH) stretch at ~2550 cm⁻¹ and triazole C=N stretches at ~1600 cm⁻¹.

- HR-MS: Validate molecular ion peaks (e.g., [M+H⁺] for C₁₃H₉ClFN₄S: calculated m/z 307.02) .

- HPLC: Use C18 columns with acetonitrile/water mobile phases to assess purity (>95% by area normalization).

Advanced: How can researchers investigate the inhibitory activity of this compound against viral helicases, and what in silico approaches are recommended?

Methodological Answer:

- ATPase Assays: Measure inhibition of helicase ATPase activity using malachite green phosphate detection. IC₅₀ values can be determined via dose-response curves (e.g., 0.47–5.3 µmol/L for related triazole-thiols) .

- Molecular Docking: Use software like AutoDock Vina to model interactions with helicase active sites (e.g., MERS-CoV helicase PDB: 5WWP). Key steps:

Advanced: How do substituents on the triazole ring influence pharmacokinetic properties, and what methodologies assess this?

Methodological Answer:

- LogP Calculations: Use software like ChemDraw or SwissADME to predict lipophilicity. The 3-chloro-4-fluorophenyl group increases logP (~2.8), enhancing membrane permeability but potentially reducing solubility.

- ADME Studies:

- Absorption: Caco-2 cell assays to measure permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- CYP Inhibition Assays: Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Advanced: How should discrepancies in biological activity data across studies be addressed?

Methodological Answer:

- Assay Standardization: Replicate studies using consistent protocols (e.g., cell lines, incubation times). For example, cytotoxicity assays (MTT) may vary due to cell passage number or serum concentration .

- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.

- Mechanistic Follow-Up: Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity if activity varies between enzymatic and cellular assays .

Advanced: What strategies optimize the compound’s selectivity for cancer vs. non-cancer cells?

Methodological Answer:

- Dose-Response Profiling: Test cytotoxicity across cancer (e.g., MCF-7, HeLa) and normal (e.g., HEK293) cell lines. Calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)); SI >3 indicates selectivity .

- Targeted Delivery: Conjugate with cancer-specific ligands (e.g., folate-PEG nanoparticles) to enhance tumor accumulation .

Advanced: How can computational modeling predict the compound’s interaction with metalloproteins?

Methodological Answer:

- Density Functional Theory (DFT): Calculate binding energies between the triazole-thiol and metal ions (e.g., Zn²⁺ in metalloproteins).

- Molecular Dynamics (MD): Simulate binding to active sites (e.g., carbonic anhydrase) over 100 ns trajectories to assess stability of coordination bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.